Polygalasaponin LII
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Overview
Description
Polygalasaponin LII is a triterpenoid saponin that can be isolated from the roots of Polygala japonica Houtt . It is a natural product with a molecular weight of 959.12 and the chemical formula C48H78O19 . This compound belongs to the class of saccharides and polysaccharides and is known for its various biological activities .
Preparation Methods
Polygalasaponin LII can be extracted from the roots of Polygala japonica Houtt using polar solvents such as 70% aqueous methanol or ethanol . The crude extract is then subjected to several chromatographic steps, including column chromatography, vacuum liquid chromatography, medium-pressure liquid chromatography, and semi-preparative high-performance liquid chromatography . These steps help in isolating and purifying the compound for further use.
Chemical Reactions Analysis
Polygalasaponin LII undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Polygalasaponin LII has a wide range of scientific research applications. It has been studied for its potential anti-inflammatory, neuroprotective, anti-ischemic, antidepressant, sedative, analgesic, anti-atherosclerosis, antitumor, and enzyme inhibitory properties . In chemistry, it is used as a natural product for studying the structure-activity relationship of triterpenoid saponins . In biology and medicine, it is explored for its therapeutic potential in treating various diseases and conditions . Additionally, it has industrial applications in the development of pharmaceuticals and nutraceuticals .
Mechanism of Action
The mechanism of action of Polygalasaponin LII involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the thioredoxin-interacting protein/NOD-, LRR-, and pyrin domain-containing protein 3 (TXNIP/NLRP3) inflammatory pathway . This inhibition leads to a reduction in the levels of inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 . Additionally, this compound has been found to modulate the expression of Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1), which plays a role in brain edema and blood-brain barrier disruption .
Comparison with Similar Compounds
Polygalasaponin LII is similar to other triterpenoid saponins isolated from Polygala japonica, such as Polygalasaponin III, Polygalasaponin XVIII, and Polygalasaponin XXII . These compounds share similar structural features and biological activities. this compound is unique due to its specific molecular structure and the distinct pathways it targets . Other similar compounds include Polygalasaponin F, which also exhibits neuroprotective effects through different mechanisms .
Properties
Molecular Formula |
C48H78O19 |
---|---|
Molecular Weight |
959.1 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C48H78O19/c1-21-29(53)32(56)35(59)39(62-21)65-37-34(58)31(55)26(19-50)64-41(37)67-42(61)48-14-12-43(2,3)16-23(48)22-8-9-28-44(4)17-24(52)38(66-40-36(60)33(57)30(54)25(18-49)63-40)45(5,20-51)27(44)10-11-47(28,7)46(22,6)13-15-48/h8,21,23-41,49-60H,9-20H2,1-7H3/t21-,23-,24-,25+,26+,27+,28+,29-,30+,31+,32+,33-,34-,35+,36+,37+,38-,39-,40-,41-,44-,45-,46+,47+,48-/m0/s1 |
InChI Key |
IYMDTUUDLAHXGD-NDQJOVDZSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4)C)(CCC7C6(CC(C(C7(C)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)CO)O)O)O)O)O |
Origin of Product |
United States |
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